molecular formula C18H23NO2 B1273943 Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 137419-24-0

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1273943
M. Wt: 285.4 g/mol
InChI Key: HRTHPQOIDCOMHE-UHFFFAOYSA-N
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Description

The tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate structure is a part of a broader class of compounds that feature a piperidine ring, which is a common motif in medicinal chemistry due to its presence in many biologically active molecules. The tert-butyl group is often used in organic synthesis as a protective group due to its steric bulk and ease of removal. The spiro configuration, where two rings are joined through a single shared atom, can impart unique chemical and physical properties to a molecule .

Synthesis Analysis

The synthesis of tert-butyl spiro compounds typically involves multi-step organic reactions. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized using NMR, MS, and FT-IR techniques, and its structure was confirmed by X-ray diffraction . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the structure confirmed by MS and NMR . These examples demonstrate the complexity and precision required in synthesizing tert-butyl spiro compounds.

Molecular Structure Analysis

X-ray diffraction studies are crucial for determining the molecular structure of tert-butyl spiro compounds. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with the compound crystallizing in the monoclinic space group . Density functional theory (DFT) calculations are often used to optimize molecular structures and compare them with experimental data, as seen in the studies of various tert-butyl spiro compounds .

Chemical Reactions Analysis

The tert-butyl spiro compounds are intermediates in the synthesis of biologically active molecules. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs . The tert-butyl group can influence the reactivity and selectivity of the reactions due to its steric effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl spiro compounds are influenced by their molecular structure. The presence of weak C–H···O intermolecular interactions and aromatic π–π stacking interactions can lead to the formation of a three-dimensional architecture in the crystal lattice . The magnetic and electron spin resonance properties of these compounds can also be studied to understand their behavior in different states, such as the ground triplet biradical state in the case of 2,7-di-tert-butyl-9,9′(10H,10′H)-spirobiacridine-10,10′-dioxyl .

Scientific Research Applications

  • Human Somatostatin Receptor Subtype 2 (sst2) Agonists

    • Field : Medical Chemistry .
    • Application : Spiro[indene-1,4’-piperidine] derivatives are used as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

    • Field : Organic Chemistry .
    • Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
    • Method : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
    • Results : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .
  • Piperidine Derivatives

    • Field : Pharmaceutical Industry .
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Spiroindole and Spirooxindole Scaffolds

    • Field : Organic Chemistry .
    • Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
    • Method : The synthesis of these scaffolds has been an active research field of organic chemistry for well over a century .
    • Results : Introducing novel synthetic procedures will be useful in creating new therapeutic agents .
  • Herrmann–Beller Palladacycle Utilization

    • Field : Organic Chemistry .
    • Application : The Herrmann–Beller palladacycle is used as the palladium source, with tri-tert-butyl phosphine tetrafluoride borate as pre-ligand .
    • Method : Molybdenum hexacarbonyl is used as a solid CO source, and benzyl alcohol is used as the nucleophile .
    • Results : The outcomes of this application were not provided in the source .
  • Designing Drugs with Piperidines

    • Field : Pharmaceutical Industry .
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Spiroindole and Spirooxindole Scaffolds

    • Field : Organic Chemistry .
    • Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
    • Method : The synthesis of these scaffolds has been an active research field of organic chemistry for well over a century .
    • Results : Introducing novel synthetic procedures will be useful in creating new therapeutic agents .
  • Herrmann–Beller Palladacycle Utilization

    • Field : Organic Chemistry .
    • Application : The Herrmann–Beller palladacycle is used as the palladium source, with tri-tert-butyl phosphine tetrafluoride borate as pre-ligand .
    • Method : Molybdenum hexacarbonyl is used as a solid CO source, and benzyl alcohol is used as the nucleophile .
    • Results : The outcomes of this application were not provided in the source .
  • Designing Drugs with Piperidines

    • Field : Pharmaceutical Industry .
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

Safety And Hazards

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338). If inhaled, the person should be removed to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .

properties

IUPAC Name

tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHPQOIDCOMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394700
Record name tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

CAS RN

137419-24-0
Record name tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of indene (5.1 ml, 0.04 mol) in dry tetrahydrofuran (15 ml), cooled in an ice bath and maintained under an atmosphere of nitrogen, was added lithium bis (trimethylsilyl) amide (82 ml of a 1.0M solution in tetrahydrofuran, 0.08 mol), over 15 minutes. The mixture was stirred in the cold for 30 minutes, then added dropwise to a solution of N-tert-butyloxycarbonylbis (2-chloroethyl)amine (9.9 g, 0.04 mol) in tetrahydrofuran (200 ml), at 0° C. The mixture was stirred for 2 hours at this temperature, then allowed to warm to ambient temperature and stirred for a further 30 minutes. The solvent was removed in vacuo to leave a dark oil, which was chromatographed using 5:1 petrol:ether as the eluant, to give 1'-(tert-butyloxycarbonyl)spiro [indene-1,4'-piperidine] (7.1 g, 58%) as a pale yellow solid. N.M.R. (CDCl3) δ 1.28 (2H, d, J=12 Hz), 1.50 (9H, s), 2.00 (2H, t of d, J=12 and 4 Hz), 3.13 (2H, t of d, J=12 and 2 Hz), 4.20 (2H, m), 6.79 (1H, d, J=6 Hz), 6.84 (1H, d, J=6 Hz), 7.30 (4H, m).
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5.1 mL
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15 mL
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[Compound]
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solution
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9.9 g
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200 mL
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Synthesis routes and methods II

Procedure details

In 60 ml of anhydrous tetrahydrofuran, 11.6 g (0.10 mole) of indene were dissolved, followed by the gradual dropwise addition of 200 ml (0.20 mole) of lithium bistrimethylsilylamide (a 1.0M tetrahydrofuran solution) for one hour under ice cooling. After stirring the reaction mixture for 30 minutes, 50 ml of a tetrahydrofuran solution of 24.2 g (0.10 mole) of N-t-butoxycarbonyl-bis(2-chloroethyl)amine were added dropwise to the reaction mixture for 20 minutes. The resulting mixture was further stirred for 2 hours under ice cooling. The reaction mixture was distilled under reduced pressure. The residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=97:3), whereby 21.3 g (89%) of the title compound were obtained as white crystals.
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200 mL
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11.6 g
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60 mL
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24.2 g
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50 mL
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
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Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
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Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
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Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
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Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

Citations

For This Compound
1
Citations
SJ Tantry, G Degiacomi, S Sharma… - Bioorganic & medicinal …, 2015 - Elsevier
Whole cell based screens to identify hits against Mycobacterium tuberculosis (Mtb), carried out under replicating and non-replicating (NRP) conditions, resulted in the identification of …
Number of citations: 43 www.sciencedirect.com

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